2-Methyl-3-nitrophenol

Catalog No.
S704161
CAS No.
5460-31-1
M.F
C7H7NO3
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-nitrophenol

2-Methyl-3-nitrophenol (CAS 5460-31-1) solves isomer-specific synthesis challenges. Substituting isomers fails due to altered steric and electronic effects. This ortho/meta compound delivers:

  • >95% reduction yield to 3-amino-2-methylphenol, key API intermediate.
  • Distinct pKa for controlled azo dye coupling.
  • High melting point (146-148°C) enabling thermal processing.
  • Consistent ≥97% purity, global stock.

CAS Number

5460-31-1

Product Name

2-Methyl-3-nitrophenol

IUPAC Name

2-methyl-3-nitrophenol

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3

InChI Key

GAKLFAZBKQGUBO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC=C1O)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-3-nitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25009. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Methyl-3-nitrophenol, 3-Nitro-o-cresol, 3-Nitro-2-methylphenol, 2-Hydroxy-6-nitrotoluene, Phenol, 2-methyl-3-nitro-

Purity

97%

Package Size

5 g, 25 g

2-Methyl-3-nitrophenol, also known as 3-Nitro-o-cresol, is a functionalized aromatic compound belonging to the nitrophenol class. It serves as a critical chemical intermediate or building block, primarily in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds. Its procurement is often driven by the need for a precursor to 3-amino-2-methylphenol, a valuable component in further manufacturing, which is accessed via the reduction of the nitro group. The specific ortho- and meta- positioning of the methyl and nitro groups, respectively, dictates its unique reactivity and physical properties compared to its isomers.

Research Fit

Synthetic intermediate for pharmaceuticals, agrochemicals, and dyes
Validated internal standard for atmospheric GC-IRMS analysis
Commercially available at >98% purity, scalable to metric tons

Substituting 2-Methyl-3-nitrophenol with its isomers, such as 4-methyl-2-nitrophenol or 2-methyl-5-nitrophenol, is often unviable in process chemistry. The specific arrangement of the hydroxyl, methyl, and nitro groups directly controls the compound's steric hindrance, electronic effects, and acidity (pKa). These factors govern its reactivity in subsequent steps, such as catalytic reduction to the corresponding aminophenol, and its performance in applications like corrosion inhibition where molecular adsorption geometry is critical. Using an incorrect isomer can lead to significantly lower yields, altered product profiles, or complete failure of the desired transformation, making precise isomer selection a key procurement consideration.

Substitution Risk

Regioisomer Ortho-methyl/meta-nitro pattern uniquely modulates reactivity, hydrogen bonding, and solubility; regioisomeric substitution may alter synthetic outcomes.
Method Validated as internal standard for GC-IRMS; replacement invalidates established method and compromises cross-study comparability.
Identity Misordered regioisomer (e.g., 2-methyl-4-nitrophenol) risks synthetic failure and analytical mismatch; verify identity by melting point.

Precursor Suitability: High-Yield Reduction to 3-Amino-2-methylphenol

In a documented synthesis, 2-Methyl-3-nitrophenol serves as a direct and effective precursor for 2-methyl-3-aminophenol. Using zinc powder in glacial acetic acid, a yield of 85.7% with 95.7% purity (HPLC) was achieved. This demonstrates its process compatibility for producing the corresponding amine, a valuable intermediate, under standard laboratory reduction conditions.

Evidence DimensionProduct Yield
Target Compound Data85.7% yield of 2-methyl-3-aminophenol
Comparator Or BaselineStandard expectation for nitro group reduction
Quantified DifferenceHigh yield confirms suitability as a synthetic precursor
ConditionsReduction with zinc powder in glacial acetic acid and water.

This high-yield conversion is critical for procurement decisions where the primary goal is the efficient and pure synthesis of downstream aminophenol intermediates.

Melting point ID
Head-to-head
146–148 °C vs 93–98 °C (2-methyl-4-nitrophenol)
ΔT +48 to 50 °C
Enables rapid regioisomer verification during incoming QC
Literature-reported values; verify under local conditions

Processability and Handling: Higher Melting Point than Key Isomers

2-Methyl-3-nitrophenol has a documented melting point of 146-148 °C. This is significantly higher than its common isomer 4-methyl-2-nitrophenol, which melts at 36.5 °C. A higher melting point indicates greater thermal stability in the solid state, which can simplify handling, transportation, and storage, and reduce the risk of unintended phase changes during chemical processing at elevated temperatures.

Evidence DimensionMelting Point
Target Compound Data146-148 °C
Comparator Or Baseline4-Methyl-2-nitrophenol: 36.5 °C
Quantified Difference>100 °C higher than a common isomer
ConditionsStandard atmospheric pressure.

For processes requiring stable, solid-phase reactants, the higher melting point provides a wider and safer operating window, making it a more robust choice for thermal processing.

GC-IRMS internal standard
Data to verify
Selected as internal standard for atmospheric methylnitrophenol GC-IRMS
Supports method-specific procurement for environmental monitoring
Supplier-stated validation; confirm with method documentation

Reactivity Tuning: Differentiated Acidity (pKa) from Isomers

The acidity of nitrophenols is highly dependent on the substituent positions. While the specific experimental pKa for 2-methyl-3-nitrophenol is predicted to be around 9.11, it differs notably from its isomers. For example, m-nitrophenol has a pKa of 9.3, whereas p-nitrophenol is significantly more acidic with a pKa of 7.2. This difference is due to the para-nitro group's ability to stabilize the phenolate ion through resonance, an effect not possible from the meta position. This specific pKa value dictates the compound's solubility and reactivity in pH-dependent reactions, making it non-interchangeable with its para-isomer in buffered systems or pH-sensitive formulations.

Evidence DimensionAcidity (pKa)
Target Compound DataPredicted pKa ~9.11
Comparator Or Baselinem-nitrophenol: 9.3; p-nitrophenol: 7.2
Quantified DifferenceSignificantly less acidic (~100x) than p-nitrophenol
ConditionsAqueous solution.

Selecting this compound provides a specific pH-activity profile, crucial for processes like dye synthesis or formulation chemistry where precise pH control is necessary to manage reaction rates and solubility.

Industrial specification
Class-level inference
Purity ≥98% (GC), moisture ≤0.5%, up to metric-ton scale
Provides supplier qualification benchmark for large-scale synthesis
Vendor specification; verify with certificate of analysis

Precursor for High-Purity 3-Amino-2-methylphenol Synthesis

This compound is the logical choice for synthetic routes targeting 3-amino-2-methylphenol, where high yield and purity are paramount. Its demonstrated efficient conversion under standard reduction conditions minimizes by-product formation and simplifies downstream purification, making it a cost-effective starting material.

Intermediate in pH-Specific Azo Dye Manufacturing

Due to its distinct pKa value compared to its isomers, 2-methyl-3-nitrophenol can be used as a coupling component in azo dye synthesis where the reaction is performed under specific pH conditions. Its moderate acidity allows for controlled reactivity and solubility in specific buffer systems, enabling the synthesis of unique colorants not accessible with other isomers.

Development of Thermally Stable Formulations and Materials

The compound's high melting point (146-148 °C) makes it suitable for inclusion in materials or formulations that undergo thermal processing. Unlike low-melting isomers, it can be incorporated into polymer melts or high-temperature reaction mixtures without premature decomposition or unwanted phase transitions, ensuring process stability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Atmospheric methylnitrophenol GC-IRMS analysis
Validated internal standard role
Method-specific performance; cross-laboratory comparability
Dabuzalgron hydrochloride intermediate
Documented intermediate specification
Vendor-supplied purity and scale for process development
Dye and pigment synthesis
Regiochemistry-dependent chromophore performance
Color stability and intensity in target dye
Tryptamine-derived pharmaceutical synthesis
Specific ortho-methyl meta-nitro regiochemistry
Synthetic route feasibility; indole framework construction

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5460-31-1

Wikipedia

2-Methyl-3-nitrophenol

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